molecular formula C₂₄H₂₃ClN₂O₉S B1145812 6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide CAS No. 349536-40-9

6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide

Cat. No.: B1145812
CAS No.: 349536-40-9
M. Wt: 550.97
InChI Key:
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Description

6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide is a metabolite of etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID). This compound is part of the glucuronide conjugates, which are formed in the body to enhance the solubility and excretion of drugs and their metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide typically involves the glucuronidation of 6’-Desmethyl-6’-methylhydroxy etoricoxib. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for temperature, pH, and substrate concentration to maximize yield .

Chemical Reactions Analysis

Scientific Research Applications

6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide is unique due to its glucuronide conjugation, which significantly enhances its solubility and excretion compared to other metabolites .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O9S/c1-37(33,34)16-6-3-12(4-7-16)17-8-14(25)10-27-18(17)13-2-5-15(26-9-13)11-35-24-21(30)19(28)20(29)22(36-24)23(31)32/h2-10,19-22,24,28-30H,11H2,1H3,(H,31,32)/t19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWKCNOGFMSHNK-QMDPOKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)COC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349536-40-9
Record name 6'-Hydroxymethyl-etoricoxib glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-HYDROXYMETHYL-ETORICOXIB GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ED8OAI8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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